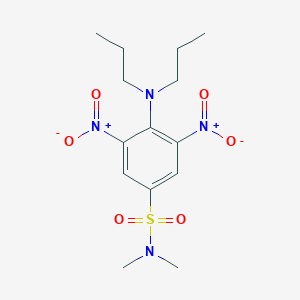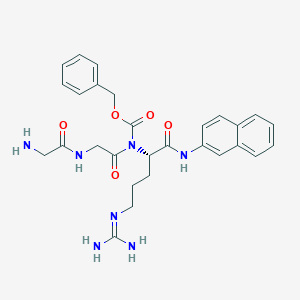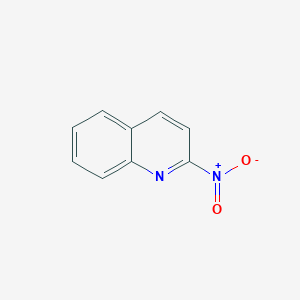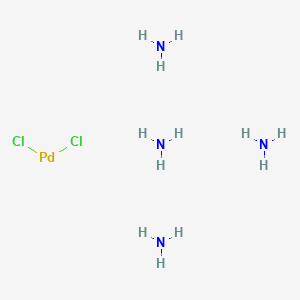
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide, also known as DDAB, is a chemical compound that has been widely used in scientific research. DDAB is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is known to interact with lipid membranes and has been shown to cause changes in membrane structure and function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce membrane fusion, disrupt membrane integrity, and alter the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to interact with proteins and alter their function.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce changes in membrane structure, alter the function of proteins, and affect the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to have an effect on the activity of enzymes and the function of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to be an effective tool for studying the interaction between proteins and membranes. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be toxic to cells at high concentrations and can cause changes in membrane structure that may not be representative of physiological conditions.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide. One area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide as a tool for studying the interaction between proteins and lipid membranes in more complex systems, such as living cells. Another area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide in drug delivery systems, as it has been shown to interact with lipid membranes. Additionally, further research could be done to explore the potential toxic effects of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide and to develop safer alternatives for use in scientific research.
In conclusion, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is a chemical compound that has been widely used in scientific research. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes and has potential for use in drug delivery systems. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations and further research is needed to explore its potential toxic effects and develop safer alternatives.
Synthesemethoden
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dinitro-4-chlorobenzenesulfonamide with dipropylamine and dimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been widely used in scientific research, particularly in the field of biochemistry. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes. It has also been used to study the effect of membrane composition on protein function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used to study the effect of lipid bilayer thickness on protein function and has been used as a model system for studying the interaction between peptides and membranes.
Eigenschaften
CAS-Nummer |
19044-94-1 |
|---|---|
Produktname |
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide |
Molekularformel |
C14H22N4O6S |
Molekulargewicht |
374.42 g/mol |
IUPAC-Name |
4-(dipropylamino)-N,N-dimethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O6S/c1-5-7-16(8-6-2)14-12(17(19)20)9-11(10-13(14)18(21)22)25(23,24)15(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
RXZXIHLAHYUIFU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Synonyme |
ORYZALIN, DIMETHYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















